BPN-15606
CAS No.: 1914989-49-3
Cat. No.: VC0521914
Molecular Formula: C23H23FN6O
Molecular Weight: 418.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1914989-49-3 |
|---|---|
| Molecular Formula | C23H23FN6O |
| Molecular Weight | 418.48 |
| IUPAC Name | (S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine |
| Standard InChI | InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
| Standard InChI Key | JZCREVMHGYOLRL-INIZCTEOSA-N |
| SMILES | CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
BPN-15606 possesses specific chemical and physical properties that contribute to its pharmacological profile:
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₂₃FN₆O |
| Molecular Weight | 418.47 Da |
| CAS Number | 1914989-49-3 |
| Chemical Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine |
| Physical Appearance | Solid compound |
| Predicted Relative Density | 1.27 g/cm³ |
| clogP | 4.40 |
| Kinetic Aqueous Solubility | 6.6 μg/mL |
Source: Compiled from search results
The molecular structure incorporates strategic heterocycles within a proprietary GSM scaffold, which was refined through iterative rounds of compound optimization . This structure enables the compound to effectively engage with γ-secretase while maintaining favorable drug-like properties.
Mechanism of Action
BPN-15606 functions as a γ-secretase modulator, a class distinct from γ-secretase inhibitors. Its primary mechanism involves:
Selective Modulation of Aβ Production
BPN-15606 selectively attenuates the production of Aβ42 and, to a lesser extent, Aβ40, while simultaneously increasing the levels of the less fibrillogenic Aβ38 and Aβ37 peptides . This modulation occurs by altering the cleavage pattern of the γ-secretase enzyme complex rather than inhibiting its activity entirely.
In cell-based assays, BPN-15606 demonstrated potent effects on Aβ production with the following IC₅₀ values:
Enhancement of γ-Secretase Processivity
Research indicates that BPN-15606 enhances the processivity of γ-secretase, shifting the enzyme's activity toward producing shorter, less pathogenic Aβ fragments without affecting the total levels of amyloid-β . This mechanism represents an elegant approach to reducing pathological forms of Aβ without disrupting the physiological functions of the enzyme or completely eliminating Aβ, which may have important physiological roles .
Pharmacokinetics and Pharmacodynamics
BPN-15606's pharmacokinetic and pharmacodynamic properties have been extensively characterized in preclinical studies, demonstrating favorable profiles that support its development as a potential therapeutic.
Pharmacokinetic Properties
| Parameter | Value/Observation |
|---|---|
| Bioavailability | Favorable oral bioavailability |
| Half-life | Extended half-life supporting once-daily dosing |
| Clearance | Favorable clearance profile |
| Protein Binding | 99.6% (Human), 99.9% (Rat), 99.8% (Mouse) |
| Metabolic Stability | 78% (Human), 84% (Rat), 76% (Mouse) |
| P-glycoprotein Efflux Ratio | 0.9 |
Source: Compiled from search results
Pharmacodynamic Effects
In rodent studies, BPN-15606 demonstrated significant central nervous system effects:
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At doses as low as 5-10 mg/kg, significantly lowered Aβ42 levels in the CNS of rats and mice
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When administered orally at 25 mg/kg, significantly impacted Aβ42 and Aβ40 levels in both brain and plasma of C57BL/6 mice, with effects beginning approximately 30–60 minutes after administration and lasting for over 24 hours
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Showed dose-dependent reduction of Aβ42 and Aβ40 levels in rat CSF at dosages of 5 mg/kg, 25 mg/kg, and 50 mg/kg over 9 days
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Demonstrated remarkable dose-dependent efficacy in lowering Aβ42 and Aβ40 levels in both plasma and brain of mice at 10 mg/kg, 25 mg/kg, and 50 mg/kg for 7 days
These findings highlight the compound's ability to effectively engage its target and produce the desired pharmacological effects at reasonable dose levels, supporting its potential therapeutic utility.
Preclinical Research Findings
BPN-15606 has been evaluated in multiple preclinical models relevant to Alzheimer's disease and Down syndrome, demonstrating significant efficacy in addressing pathological features of these conditions.
Studies in Alzheimer's Disease Models
A comprehensive study in the PSAPP mouse model of Alzheimer's disease, which expresses mutations associated with familial forms of AD (PS1ΔE9 and APP KM670/671NL), provided valuable insights into BPN-15606's potential as a preventative therapy :
Timing of Intervention:
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Pre-plaque treatment: BPN-15606 was administered to 3-month-old mice for 3 months (before significant plaque deposition)
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Post-plaque treatment: BPN-15606 was administered to 6-month-old mice for 3 months (after plaque deposition had begun)
Key Findings from Pre-plaque Treatment:
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Prevented cognitive impairment in behavioral tests
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Significantly reduced amyloid plaque load
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Decreased microgliosis and astrogliosis associated with the AD phenotype
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Reduced detergent-soluble brain levels of Aβ42 and Aβ42/Aβ40 ratio
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Showed a trend toward reduction in formic acid-soluble Aβ42 levels
Key Findings from Post-plaque Treatment:
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Limited or no efficacy when administered after significant plaque deposition had occurred
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No significant changes in Aβ levels or neuroinflammatory markers compared to vehicle-treated controls
This critical finding suggests that BPN-15606 and similar compounds may be most effective as preventative therapies, administered before significant amyloid pathology has developed.
Studies in Down Syndrome Models
BPN-15606 has also been studied in Ts65Dn mice, which serve as a model for Down syndrome (DS) . Due to an extra copy of chromosome 21, which contains the APP gene, individuals with DS are at increased risk for developing Alzheimer's disease pathology.
The treatment protocol involved:
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Oral gavage with 10 mg/kg/weekday of BPN15606
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Treatment initiation at 3 months of age
Key findings from this study included:
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Significant decrease in Aβ40 and Aβ42 levels in both cortex and hippocampus
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No effect on full-length APP or its C-terminal fragments
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Rescue of hyperactivation of Rab5, a protein responsible for regulating endosome function
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Normalization of neurotrophin signaling deficits
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Normalization of synaptic protein levels
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Reduction in tau phosphorylation
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Decreased astrocytosis and microgliosis
These results indicate that BPN-15606 may have therapeutic potential for DS-AD by targeting the increased levels of Aβ42 and Aβ40 that contribute to pathogenesis in this condition.
Studies in Air Pollution Models
Interestingly, BPN-15606 has also been investigated in models examining the relationship between air pollution and Alzheimer's disease pathology:
Nano-particulate Matter (nPM) Model:
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C57BL/6J mice were exposed to nano-particulate matter for 8 weeks
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BPN-15606 (10 mg/kg in chow) was administered 1 week before and during exposure
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Results showed decreased Aβ40 and Aβ42 peptides by 35% and 45%, respectively
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Significant attenuation of microglial marker Iba1 induction in hippocampal subfields
Diesel Exhaust Particle (DEP) Model:
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C57BL/6 mice were exposed to DEP for 8 weeks (100 μg/m³, 5 hr/day)
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BPN-15606 (10mg/day) was mixed into chow
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Results showed that GSM decreased Aβ42 and the ratio of Aβ42/40 during exposure to DEP
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PSEN1, a key enzyme for γ-secretase function, decreased with DEP+GSM treatment
These findings suggest that BPN-15606 may have broader applications in preventing Alzheimer's disease pathology associated with environmental factors such as air pollution.
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